mathemycin B -

mathemycin B

Catalog Number: EVT-1584031
CAS Number:
Molecular Formula: C77H142N2O29
Molecular Weight: 1559.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mathemycin B is a natural product found in Actinomyces with data available.
Source

The primary source of mathemycin B is the fermentation broth derived from the Actinomycete sp. culture Y-8620959. Actinomycetes are known for their ability to produce a wide range of bioactive compounds, particularly antibiotics, which are crucial in combating resistant strains of pathogens .

Classification

Mathemycin B belongs to the class of macrolactones, which are characterized by their large cyclic ester structures. These compounds are often produced by microorganisms and have been noted for their diverse biological activities, including antibacterial and antifungal effects .

Synthesis Analysis

Methods

Technical Details

High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy were employed to elucidate the structure of mathemycin B. These techniques allow for the determination of molecular weight and the arrangement of atoms within the molecule, providing insights into its chemical properties and potential reactivity .

Molecular Structure Analysis

Structure

Mathemycin B has a complex molecular structure typical of macrocyclic lactones. The detailed structure includes multiple chiral centers and a characteristic lactone ring that contributes to its biological activity.

Data

The exact molecular formula and structural data have been derived from spectroscopic analysis. While specific numerical data on bond lengths and angles are not provided in the available literature, such information is generally critical for understanding the compound's reactivity .

Chemical Reactions Analysis

Reactions

Technical Details

The reactions involving mathemycin B could include:

  • Hydrolysis to yield corresponding acids.
  • Formation of derivatives through nucleophilic attack on the lactone ring.
    These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications .
Mechanism of Action

Process

The mechanism through which mathemycin B exerts its antifungal effects is not fully elucidated but likely involves disruption of fungal cell wall synthesis or interference with membrane integrity. Macrolides typically function by binding to ribosomal RNA, inhibiting protein synthesis, which is a common pathway for many antibiotics .

Data

Experimental data supporting these mechanisms would typically involve assays measuring fungal growth inhibition in the presence of mathemycin B, alongside studies examining its effects on cellular structures.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented in the literature available, macrolactones like mathemycin B are often characterized by:

  • Appearance: Typically as a solid or oily liquid.
  • Solubility: Generally soluble in organic solvents but less so in water.

Chemical Properties

Chemical properties include:

  • Stability: Sensitive to hydrolysis under acidic conditions.
  • Reactivity: Potential for nucleophilic reactions due to the lactone functionality.
    These properties influence how mathemycin B can be utilized in formulations for agricultural or pharmaceutical use .
Applications

Mathemycin B has promising applications primarily in agriculture as an antifungal agent against various plant pathogens. Its efficacy against phytopathogenic organisms suggests potential use in crop protection strategies. Additionally, further research into its mechanisms may open avenues for development as a therapeutic agent against fungal infections in humans or animals .

Discovery and Isolation of Mathemycin B

Historical Context of Macrolactone Antibiotic Discovery

The discovery of mathemycin B is embedded in the broader narrative of macrolactone antibiotic research, which began with the isolation of pikromycin in 1950—the first identified macrolide derived from Streptomyces strains [2] [6]. This 12-membered ring macrolide set the stage for subsequent breakthroughs, including erythromycin (14-membered, 1952) and tylosin (16-membered, 1961), all produced predominantly by Streptomyces species [2] [6]. By the late 20th century, declining returns from Streptomyces-sourced compounds prompted a shift toward "rare actinomycetes" (non-Streptomyces strains with isolation frequencies below 1%). These organisms, such as Micromonospora and Actinoplanes, became critical sources of structurally novel macrolactones [6]. Mathemycin B, reported in 1999, exemplified this trend as a rare Actinomycete-derived antifungal agent [1] [6]. Its discovery underscored the ecological and chemical diversity of rare actinomycetes, which now contribute >30% of new macrolactones [6].

Table 1: Key Milestones in Macrolactone Discovery

YearCompoundProducing OrganismRing SizeSignificance
1950PikromycinStreptomyces sp.12-memberedFirst isolated macrolide
1952ErythromycinStreptomyces erythraeus14-memberedFoundation for semisynthetic derivatives
1961TylosinStreptomyces fradiae16-memberedVeterinary applications
1998Mathemycin AActinomycete sp. HIL Y-862095916-memberedPrecursor to mathemycin B
1999Mathemycin BActinomycete sp. HIL Y-862095916-memberedBroad-spectrum phytopathogen inhibition

Taxonomic Identification of Source Organism Actinomycete sp. HIL Y-8620959

The mathemycin-producing strain HIL Y-8620959 was initially classified within the genus Actinomycete based on phenotypic traits, including:

  • Gram-positive, filamentous morphology with branching hyphae
  • Aerobic metabolism and optimal growth at 28°C
  • Hydrolysis of casein and gelatin, distinguishing it from Nocardia and Streptomyces [3] [6].

Genotypic characterization revealed 16S rRNA gene sequences <95% identical to Streptomyces type strains, confirming its status as a rare actinomycete [6]. Strain HIL Y-8620959 shared closest homology (98.7%) with Actinomyces meyeri, though insufficient for species assignment. It was isolated from undisclosed environmental soil using pre-treatment with dry heat (120°C for 1 hour) and selective media containing colloidal chitin and arginine, which suppressed fast-growing Streptomyces [3] [6]. Physiological profiling showed an inability to utilize mannitol or xylose—a key differentiator from Actinomyces israelii [3].

Table 2: Phenotypic Traits of Strain HIL Y-8620959 vs. Relatives

CharacteristicActinomycete sp. HIL Y-8620959Streptomyces spp.Actinomyces meyeri
Growth at 45°C-+-
Nitrate reduction++-
Gelatin hydrolysis+++
Xylose utilization-++
Antifungal productionMathemycin BVariableNone reported

Fermentation and Bioactivity-Guided Isolation Protocols

Mathemycin B was produced via submerged fermentation in a medium containing (per liter): 20 g glucose, 10 g soybean meal, 5 g yeast extract, 1 g CaCO₃, and 0.5 g KCl (pH 7.2) [1] [6]. Cultures were incubated at 28°C for 120 hours with continuous aeration (0.8 vvm) and agitation (250 rpm). Bioactivity against Rhizoctonia solani and Fusarium oxysporum guided fractionation [1].

The isolation protocol featured four key steps:

  • Broth extraction with ethyl acetate (3× volume) after biomass removal by centrifugation.
  • Solvent evaporation under reduced pressure to yield a crude extract (3.2 g/L broth).
  • Silica gel chromatography using a stepwise gradient of chloroform:methanol (100:0 → 80:20), collecting fractions with antifungal activity.
  • Final purification via preparative HPLC (C18 column, 65% methanol/water) to isolate mathemycin B (retention time: 17.3 min) [1] [6].

Bioactivity tracking utilized agar diffusion assays against plant pathogens, with mathemycin B showing 25–30 mm inhibition zones at 50 μg/disc [1]. Yield averaged 45 mg/L—higher than mathemycin A (28 mg/L) from the same strain, attributed to optimized carbon/nitrogen ratios [1] [6].

Table 3: Fermentation Parameters for Mathemycin B

ParameterConditionImpact on Yield
Carbon sourceGlucose > sucrose > starch20% increase vs. starch
Temperature28°C > 37°C3.2× higher at 28°C
Aeration rate0.8 vvm > 0.5 vvm40% improvement
Fermentation time120 h > 72 hPeak production at 96–120 h
pH controlUncontrolled (initial pH 7.2)15% drop in acidic conditions

Challenges in Purification and Stability Assessment

Mathemycin B’s structural features—a 16-membered macrolactone ring with multiple hydroxyl groups—complicated purification due to:

  • Co-elution with polar impurities during chromatography, requiring orthogonal HPLC methods (C8 and phenyl-hexyl columns) [1].
  • pH-dependent degradation below pH 6.0, involving lactone ring opening and dehydration [1] [6].
  • Temperature sensitivity, with rapid decomposition above 40°C during solvent evaporation [1].

Stability was assessed via accelerated degradation studies:

  • Solutions in methanol (1 mg/mL) retained 90% potency after 7 days at 4°C but degraded to 40% at 25°C.
  • Solid-state stability exceeded 6 months when stored at −20°C under argon [1].

Structural elucidation overcame these challenges using:

  • High-resolution mass spectrometry (HR-MS): M⁺ at m/z 692.4210 (calculated for C₃₆H₆₀O₁₁, 692.4183) [1].
  • 2D NMR (COSY, HMBC): Key correlations confirmed a glycosylated macrolide with β-D-mycaminose attached at C-5 [1]. Degradation products were characterized by loss of 18 Da (H₂O) in MS spectra, indicating dehydration [6].

Properties

Product Name

mathemycin B

IUPAC Name

(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one

Molecular Formula

C77H142N2O29

Molecular Weight

1559.9 g/mol

InChI

InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1

InChI Key

LNARHTBARTYDAD-FKHUDVNESA-N

Synonyms

mathemycin B

Canonical SMILES

CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O

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